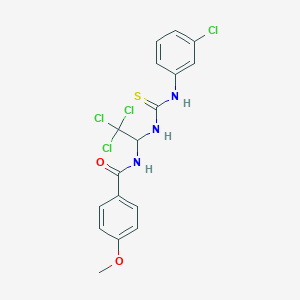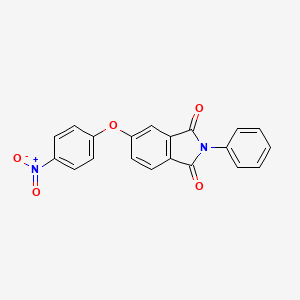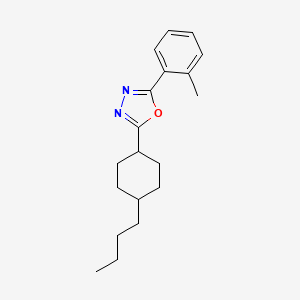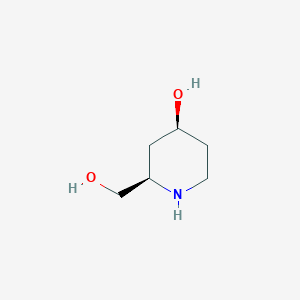
5-Methyl-1-(2-propyn-1-yl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(2-propyn-1-yl)-1H-indole-2,3-dione is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the 5th position, a propynyl group at the 1st position, and a dione structure at the 2nd and 3rd positions of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-propyn-1-yl)-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized via a series of steps including alkylation, cyclization, and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the use of catalysts to enhance reaction rates and yields. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum efficiency and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-1-(2-propyn-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.
Substitution: The methyl and propynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-Methyl-1-(2-propyn-1-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-Methyl-1-(2-propyn-1-yl)-1H-indole-2,3-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone, 5-methyl-1-(2-propyn-1-yl): This compound shares a similar structural motif but differs in the core ring structure.
Indole-2,3-dione derivatives: Other derivatives with different substituents at the 1st and 5th positions.
Uniqueness
5-Methyl-1-(2-propyn-1-yl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propynyl group at the 1st position and the dione structure at the 2nd and 3rd positions make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
63725-91-7 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
5-methyl-1-prop-2-ynylindole-2,3-dione |
InChI |
InChI=1S/C12H9NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h1,4-5,7H,6H2,2H3 |
InChI 键 |
DRGXCDPRVISFQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)





![4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide](/img/structure/B11710748.png)
![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)


![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)
